molecular formula C23H30O4 B5208415 2-methoxy-1-[2-[2-(3-propan-2-ylphenoxy)ethoxy]ethoxy]-4-[(E)-prop-1-enyl]benzene

2-methoxy-1-[2-[2-(3-propan-2-ylphenoxy)ethoxy]ethoxy]-4-[(E)-prop-1-enyl]benzene

Cat. No.: B5208415
M. Wt: 370.5 g/mol
InChI Key: FWIVQELGTBBSES-FNORWQNLSA-N
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Description

2-methoxy-1-[2-[2-(3-propan-2-ylphenoxy)ethoxy]ethoxy]-4-[(E)-prop-1-enyl]benzene is a complex organic compound with a unique structure that includes multiple ether linkages and a prop-1-enyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-methoxy-1-[2-[2-(3-propan-2-ylphenoxy)ethoxy]ethoxy]-4-[(E)-prop-1-enyl]benzene typically involves multiple steps, starting from simpler organic molecules. One common method involves the reaction of 3-propan-2-ylphenol with ethylene oxide to form 3-propan-2-ylphenoxyethanol. This intermediate is then reacted with additional ethylene oxide to form 3-propan-2-ylphenoxyethoxyethanol. The final step involves the reaction of this intermediate with 2-methoxy-4-[(E)-prop-1-enyl]benzene under specific conditions to yield the target compound.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimized reaction conditions to maximize yield and purity. The use of catalysts and controlled reaction environments is crucial to ensure the efficiency and safety of the production process.

Chemical Reactions Analysis

Types of Reactions

2-methoxy-1-[2-[2-(3-propan-2-ylphenoxy)ethoxy]ethoxy]-4-[(E)-prop-1-enyl]benzene can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst, resulting in the formation of alcohols.

    Substitution: Nucleophilic substitution reactions can occur, especially at the ether linkages, using reagents like sodium hydride or potassium tert-butoxide.

Common Reagents and Conditions

    Oxidation: Potassium permanganate (KMnO4), chromium trioxide (CrO3)

    Reduction: Hydrogen gas (H2) with palladium catalyst (Pd/C)

    Substitution: Sodium hydride (NaH), potassium tert-butoxide (KOtBu)

Major Products

    Oxidation: Ketones, carboxylic acids

    Reduction: Alcohols

    Substitution: Various substituted ethers

Scientific Research Applications

2-methoxy-1-[2-[2-(3-propan-2-ylphenoxy)ethoxy]ethoxy]-4-[(E)-prop-1-enyl]benzene has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activity, including antimicrobial and anti-inflammatory properties.

    Medicine: Explored for its potential therapeutic effects, particularly in the treatment of certain diseases.

    Industry: Utilized in the production of specialty chemicals and materials, including polymers and resins.

Mechanism of Action

The mechanism of action of 2-methoxy-1-[2-[2-(3-propan-2-ylphenoxy)ethoxy]ethoxy]-4-[(E)-prop-1-enyl]benzene involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways can vary depending on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

    1-methoxy-2-propanol: A simpler ether compound with similar ether linkages.

    3-propan-2-ylphenol: A phenolic compound with a similar aromatic structure.

    2-methoxy-4-[(E)-prop-1-enyl]benzene: A related compound with a similar methoxy and prop-1-enyl group.

Uniqueness

2-methoxy-1-[2-[2-(3-propan-2-ylphenoxy)ethoxy]ethoxy]-4-[(E)-prop-1-enyl]benzene is unique due to its complex structure, which includes multiple ether linkages and a prop-1-enyl group

Properties

IUPAC Name

2-methoxy-1-[2-[2-(3-propan-2-ylphenoxy)ethoxy]ethoxy]-4-[(E)-prop-1-enyl]benzene
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H30O4/c1-5-7-19-10-11-22(23(16-19)24-4)27-15-13-25-12-14-26-21-9-6-8-20(17-21)18(2)3/h5-11,16-18H,12-15H2,1-4H3/b7-5+
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FWIVQELGTBBSES-FNORWQNLSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC=CC1=CC(=C(C=C1)OCCOCCOC2=CC=CC(=C2)C(C)C)OC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C/C=C/C1=CC(=C(C=C1)OCCOCCOC2=CC=CC(=C2)C(C)C)OC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H30O4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

370.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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